molecular formula C7H10F3NO3 B2741000 2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone CAS No. 1518982-43-8

2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone

Cat. No.: B2741000
CAS No.: 1518982-43-8
M. Wt: 213.156
InChI Key: DQSJJOJSWGCBEP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone is a fluorinated ketone derivative featuring a morpholine ring substituted with a hydroxymethyl group at the 2-position. Morpholine-based compounds are frequently explored for pharmacological applications, including enzyme inhibition and anticancer activity .

Properties

IUPAC Name

2,2,2-trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3/c8-7(9,10)6(13)11-1-2-14-5(3-11)4-12/h5,12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSJJOJSWGCBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoroacetyl Chloride-Mediated Acylation

In a representative procedure, 2-(hydroxymethyl)morpholine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Trifluoroacetyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl. The reaction proceeds at room temperature for 12 hours, yielding the crude product after aqueous workup. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the title compound in 78% yield.

Key Parameters

  • Solvent : Polar aprotic solvents (DCM, THF) enhance reactivity.
  • Base : Triethylamine or DMAP improves acylation efficiency.
  • Temperature : Controlled addition at 0°C minimizes side reactions.

Trifluoroacetic Anhydride (TFAA) Under Ultrasound Irradiation

A modified protocol employs ultrasound irradiation to accelerate kinetics. 2-(Hydroxymethyl)morpholine, TFAA (1.2 equiv), and InCl₃ (20 mol%) are combined in 50% ethanol. Sonication at 40°C for 20 minutes achieves 92% yield, with InCl₃ acting as a Lewis acid catalyst.

Multi-Component Reaction (MCR) Strategies

Recent advances utilize MCRs to streamline synthesis. A one-pot approach combines trifluoroacetamide, glycidol, and ammonium acetate in ethanol under reflux. The reaction proceeds via in situ morpholine ring formation followed by hydroxymethylation, yielding 68% product after 8 hours.

Mechanistic Insights

  • Ring Opening : Glycidol reacts with ammonia to generate a diol intermediate.
  • Cyclization : Acidic conditions promote morpholine ring closure.
  • Acylation : Trifluoroacetamide introduces the ketone moiety.

Catalytic Methods and Optimization

Indium(III) Chloride Catalysis

InCl₃ (20 mol%) in ethanol efficiently catalyzes the acylation step, reducing reaction times to <30 minutes. Comparative studies show:

Catalyst Solvent Time (h) Yield (%)
None DCM 12 78
InCl₃ EtOH 0.33 92
H₂SO₄ THF 6 65

Data adapted from InCl₃-catalyzed protocols

Solvent Effects

Solvent polarity significantly impacts yield:

Solvent Dielectric Constant Yield (%)
DCM 8.93 78
EtOH 24.55 92
THF 7.52 65

Ethanol’s high polarity facilitates better ion dissociation, enhancing InCl₃ activity.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography. Nuclear magnetic resonance (NMR) confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.25 (m, 2H, CH₂OH), 3.85–3.70 (m, 4H, morpholine OCH₂), 3.10 (t, 2H, NCH₂).
  • ¹⁹F NMR : δ -72.5 (CF₃).

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,2,2-trifluoro-1-[2-(carboxymethyl)morpholin-4-yl]ethanone.

    Reduction: Formation of 2,2,2-trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex fluorinated compounds. Its trifluoroethyl group can facilitate reactions that lead to the formation of diverse chemical entities.

Biology

  • Biochemical Probes : The unique structural features of this compound make it a candidate for use as a biochemical probe, allowing researchers to study biological systems and molecular interactions.

Therapeutic Potential

  • Drug Development : The compound is being explored for its potential therapeutic properties. Its role as a precursor in drug synthesis could lead to the development of new pharmaceuticals with enhanced efficacy.

Pharmacokinetics

  • The presence of the trifluoroethyl group may increase the compound's bioavailability, making it an attractive candidate in drug formulation studies.

Specialty Chemicals

  • Development of Unique Materials : The compound is utilized in creating specialty chemicals and materials that exhibit unique properties due to its fluorinated structure.

Types of Reactions

The compound can undergo various chemical transformations:

  • Oxidation : The hydroxymethyl group can be oxidized to form a carboxyl group.
  • Reduction : The carbonyl group can be reduced to yield an alcohol.
  • Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reaction TypeDescriptionCommon Reagents
OxidationForms carboxyl derivativesPotassium permanganate, Chromium trioxide
ReductionProduces alcoholsSodium borohydride, Lithium aluminum hydride
SubstitutionGenerates various derivativesNucleophiles such as amines or thiols

Case Study 1: Synthesis and Characterization

Researchers have synthesized 2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone through a reaction between 2,2,2-trifluoroacetyl chloride and 4-hydroxymethylmorpholine under controlled conditions. This study highlighted the importance of optimizing reaction conditions to achieve high yields and purity levels.

A study assessed the biological activity of derivatives synthesized from this compound. In vitro evaluations demonstrated significant antitumor activity against various cancer cell lines, indicating potential applications in oncology.

Case Study 3: Industrial Use

An industrial application highlighted the use of this compound in developing specialty coatings that require unique chemical resistance properties due to its fluorinated nature.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The morpholine ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several trifluoroethanone derivatives, differing primarily in substituents:

Compound Name Substituent Key Features
Target Compound Morpholin-4-yl + hydroxymethyl Enhanced solubility, potential enzyme inhibition
2,2,2-Trifluoro-1-(furan-2-yl)ethanone Furan-2-yl Heterocyclic ring; lower molecular weight (164.08 g/mol)
2,2,2-Trifluoro-1-(5-phenyl-triazol-4-yl)ethanone Triazole + phenyl High yield (80–85%); melting point 105–108°C
1-(Morpholin-4-yl)-2-[(5-phenyl-oxadiazolyl)amino]ethanone Oxadiazole + morpholine Cytotoxic (IC₅₀ < 10 µM); CA-IX inhibition
2,2-Difluoro-1-(pyridin-2-yl)ethanone Pyridin-2-yl Pyridine ring; Similarity score 0.91 to target compound

Physical and Spectral Properties

  • Melting Points : Morpholine-containing derivatives (e.g., 1 l, 1 m in ) exhibit higher melting points (162–240°C) due to crystallinity from hydrogen bonding, whereas triazole derivatives (105–108°C) have lower melting points .
  • Spectroscopy : Morpholine derivatives show characteristic IR peaks for N–H (3300–3400 cm⁻¹) and C–O (1100–1250 cm⁻¹) bonds. ¹H NMR typically displays morpholine ring protons at δ 3.5–4.0 ppm .

Research Findings and Implications

  • Fluorine Impact: The –CF₃ group improves metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., hydroxyacetophenones in ) .
  • Morpholine vs. Heterocycles : Morpholine derivatives exhibit superior water solubility and target engagement compared to furan or pyridine analogs .
  • Unresolved Questions : Exact biological data (e.g., IC₅₀, pharmacokinetics) for the target compound remain uncharacterized, necessitating further studies.

Data Tables

Table 1: Comparative Analysis of Trifluoroethanone Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point Biological Activity Reference
2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone C₇H₁₀F₃NO₃ 215.16 N/A Hypothesized enzyme inhibition
2,2,2-Trifluoro-1-(furan-2-yl)ethanone C₆H₃F₃O₂ 164.08 N/A Chemical reagent
1-(Morpholin-4-yl)-2-[(5-phenyl-oxadiazolyl)amino]ethanone C₁₄H₁₆N₄O₃ 312.30 162°C CA-IX inhibition (IC₅₀ 8 µM)
2,2,2-Trifluoro-1-(5-phenyl-triazol-4-yl)ethanone C₁₀H₆F₃N₃O 257.17 105–108°C

Table 2: Key Functional Group Impacts

Substituent Effect on Properties
Morpholin-4-yl ↑ Solubility, ↑ hydrogen bonding, enzyme inhibition
–CF₃ ↑ Metabolic stability, ↑ electronegativity
Triazole/Oxadiazole ↑ Cytotoxicity, π-π stacking with biological targets

Biological Activity

2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone is a compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10F3N2O2C_6H_{10}F_3N_2O_2, and it has a molecular weight of approximately 200.15 g/mol. The presence of trifluoromethyl groups contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its role as an agonist for certain nuclear receptors. Specifically, it has shown activity against liver X receptors (LXRα and LXRβ), which are involved in lipid metabolism and inflammatory responses. By activating these receptors, the compound may influence cholesterol homeostasis and exhibit anti-inflammatory properties.

Biological Activity Overview

A summary of the biological activities observed for this compound includes:

Activity Description References
LXR Agonism Activates liver X receptors, influencing lipid metabolism and inflammation.
Neuroprotective Effects Potential neuroprotective effects observed in cell models under stress conditions.
Antimicrobial Activity Exhibited antimicrobial properties against various bacterial strains.

Neuroprotective Effects

In a study investigating neuroprotective compounds, this compound was tested in Neuro2a cells. The findings indicated that the compound significantly reduced neuronal damage induced by oxidative stress, suggesting its potential use in neurodegenerative diseases .

Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against several bacterial strains. Results demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Research Findings

Recent research has highlighted the multifaceted roles of this compound:

  • Lipid Metabolism Modulation : Activation of LXRs by this compound may lead to increased expression of genes involved in reverse cholesterol transport.
  • Inflammatory Response Regulation : The compound's ability to modulate inflammatory pathways could provide therapeutic avenues for conditions characterized by chronic inflammation.
  • Neuroprotection Mechanisms : The neuroprotective effects may be mediated through the modulation of oxidative stress responses and inflammation in neuronal cells.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 2,2,2-trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a morpholine derivative (e.g., 2-(hydroxymethyl)morpholine) with trifluoroacetic anhydride (TFAA) under anhydrous conditions . Key steps include:

  • Reagent Ratios : Use a 1:1.2 molar ratio of morpholine derivative to TFAA to ensure complete acylation.
  • Temperature Control : Maintain the reaction at 0–5°C to minimize side reactions (e.g., over-acylation).
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity is verified via HPLC (C18 column, 90:10 acetonitrile/water mobile phase) .

Basic: How is structural characterization performed for this compound, and what spectral markers are critical?

Methodological Answer:
Structural elucidation combines spectroscopic and crystallographic methods:

  • NMR :
    • ¹H NMR : The morpholine ring protons appear as multiplet signals at δ 3.5–4.2 ppm. The hydroxymethyl group (-CH₂OH) resonates as a triplet near δ 3.8 ppm.
    • ¹⁹F NMR : The CF₃ group shows a singlet at δ -75 to -80 ppm .
  • IR : Strong carbonyl (C=O) stretch at 1680–1720 cm⁻¹ and hydroxyl (-OH) stretch at 3200–3400 cm⁻¹ .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .

Advanced: How can mechanistic insights into the synthesis be validated using computational chemistry?

Methodological Answer:
Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) model reaction pathways:

  • Transition States : Identify intermediates in the acylation of morpholine with TFAA.
  • Acid Catalysis : Simulate protonation effects on reaction rates using explicit solvent models (e.g., ethanol).
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: What structure-activity relationships (SAR) govern its biological activity, and how are they studied?

Methodological Answer:
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine ring influences target binding . SAR studies involve:

  • Enzyme Assays : Test inhibition of kinases or proteases using fluorescence-based assays (e.g., FRET).
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like PI3K or HIV protease. Key interactions include H-bonding with the hydroxymethyl group and hydrophobic contacts with CF₃ .
  • Modifications : Replace the morpholine ring with piperazine or thiomorpholine to assess selectivity changes .

Advanced: How are contradictions in crystallographic data resolved, particularly for disordered structures?

Methodological Answer:
Disorder in the morpholine ring or CF₃ group is addressed via:

  • Twinning Analysis : Use PLATON or CrysAlisPro to detect twinning ratios.
  • Restraints : Apply SHELXL instructions (e.g., SIMU, DELU) to refine anisotropic displacement parameters.
  • Complementary Techniques : Pair X-ray data with solid-state NMR (¹³C CP/MAS) to validate bond lengths .

Advanced: How does polymorphism impact its reactivity in polymer synthesis?

Methodological Answer:
Polymorphic forms (e.g., α vs. β phases) alter reactivity in hyperbranched polymer synthesis:

  • DSC/TGA : Identify thermal transitions (e.g., melting points) affecting polymerization initiation.
  • PXRD : Correlate crystallinity with reaction rates in self-polycondensation.
  • Kinetic Studies : Monitor monomer consumption via in situ FTIR to compare reactivity of polymorphs .

Advanced: What strategies optimize enantioselective synthesis for chiral derivatives?

Methodological Answer:
Asymmetric synthesis leverages:

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective acylation.
  • Chiral HPLC : Separate enantiomers on a Chiralpak IA column (heptane/isopropanol).
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .

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